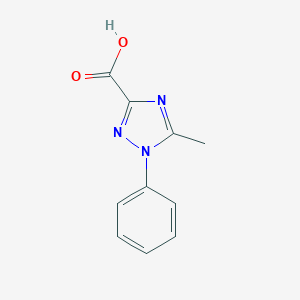

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Description

BenchChem offers high-quality 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-phenyl-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-11-9(10(14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBATPBRNKFEPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622220 |

Source

|

| Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-57-5 |

Source

|

| Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document, intended for an audience with a strong background in organic chemistry, delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying reaction mechanisms. The synthesis is presented as a multi-step process commencing from readily available starting materials, pyruvic acid and phenylhydrazine. Key stages include the formation of a hydrazonoyl halide intermediate, subsequent cyclization to a triazole carbonitrile, and final hydrolysis to the target carboxylic acid. This guide emphasizes experimental causality, protocol integrity, and is grounded in established chemical principles, supported by authoritative references.

Introduction and Strategic Overview

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions. The target molecule, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, combines this key heterocycle with substituents that offer potential for further derivatization and biological screening.

The synthetic strategy outlined herein is designed for efficiency and is based on established transformations in heterocyclic chemistry. It follows a convergent approach, constructing the triazole ring from acyclic precursors. The key steps have been selected for their reliability and the relative accessibility of the required reagents.

The overall synthetic workflow can be visualized as follows:

Figure 1: Proposed synthetic workflow for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis, accompanied by explanations for the chosen reagents and conditions.

Step 1: Synthesis of Pyruvic Acid Phenylhydrazone

The initial step involves the condensation of pyruvic acid with phenylhydrazine to form the corresponding phenylhydrazone. This reaction is a classic example of hydrazone formation from a ketone and a hydrazine derivative.

Protocol:

-

Dissolve pyruvic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add phenylhydrazine (1 equivalent) to the solution. An acid catalyst, such as a few drops of acetic acid, can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, pyruvic acid phenylhydrazone, often precipitates from the reaction mixture.

-

Collect the precipitate by filtration, wash with cold ethanol or water, and dry under vacuum.

Expertise & Experience: The choice of an alcoholic solvent facilitates the dissolution of the reactants and the precipitation of the less soluble hydrazone product, driving the equilibrium towards completion. The use of a catalytic amount of acid protonates the carbonyl oxygen of pyruvic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine.

Step 2: Synthesis of N-Phenyl-2-oxopropanohydrazonoyl Chloride

The second step involves the chlorination of the pyruvic acid phenylhydrazone to form the key intermediate, N-phenyl-2-oxopropanohydrazonoyl chloride. This transformation is crucial as it introduces a leaving group (chloride) that facilitates the subsequent cyclization. A common and effective reagent for this type of transformation is chloramine-T.[1]

Protocol:

-

Suspend pyruvic acid phenylhydrazone (1 equivalent) in a suitable solvent, such as ethanol or acetonitrile.

-

Add Chloramine-T trihydrate (1 equivalent) to the suspension.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

The product, N-phenyl-2-oxopropanohydrazonoyl chloride, can be isolated by pouring the reaction mixture into cold water and extracting with a suitable organic solvent like dichloromethane or ethyl acetate.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Trustworthiness: The use of chloramine-T provides a reliable method for the chlorination of the active methylene group adjacent to the hydrazone moiety.[1] The reaction is generally clean and proceeds under mild conditions.

Step 3: Synthesis of 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile

This is the core cyclization step where the 1,2,4-triazole ring is formed. The N-phenyl-2-oxopropanohydrazonoyl chloride is reacted with a cyanide source, which acts as a nucleophile to displace the chloride and subsequently participates in the ring closure.

Protocol:

-

Dissolve N-phenyl-2-oxopropanohydrazonoyl chloride (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a cyanide source, such as potassium cyanide or sodium cyanide (1-1.2 equivalents), to the solution. The addition should be done carefully in a well-ventilated fume hood due to the toxicity of cyanide salts.

-

A base, such as triethylamine or potassium carbonate, may be added to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

The product, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile, will precipitate and can be collected by filtration.

-

Wash the solid with water and dry it thoroughly. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Authoritative Grounding: The reaction of hydrazonoyl halides with nucleophiles is a well-established method for the synthesis of various heterocyclic systems, including 1,2,4-triazoles. The cyanide ion acts as a C1 synthon, providing the carbon atom for the C3 position of the triazole ring.

Step 4: Hydrolysis of 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[2]

Protocol (Acidic Hydrolysis):

-

Suspend 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile (1 equivalent) in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The product, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, will precipitate.

-

Collect the solid by filtration, wash it with cold water until the washings are neutral, and then dry it.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain the pure product.

Expertise & Experience: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The resulting amide intermediate is then further hydrolyzed to the carboxylic acid. Basic hydrolysis is also a viable option, which would yield the carboxylate salt that would then need to be acidified to obtain the final product.

Data Presentation

The following table summarizes the expected inputs and outputs for this synthetic pathway. The yield and physical properties are based on typical values for similar reactions and should be experimentally determined.

| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) | Physical State |

| 1 | Pyruvic Acid, Phenylhydrazine | Ethanol, Acetic Acid (cat.) | Pyruvic Acid Phenylhydrazone | 80-90 | Solid |

| 2 | Pyruvic Acid Phenylhydrazone | Chloramine-T | N-Phenyl-2-oxopropanohydrazonoyl Chloride | 70-85 | Solid |

| 3 | N-Phenyl-2-oxopropanohydrazonoyl Chloride | Potassium Cyanide, Triethylamine | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile | 60-75 | Solid |

| 4 | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile | Conc. H₂SO₄, H₂O | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | 75-90 | Solid |

Visualization of Reaction Mechanisms

The following diagrams illustrate the plausible mechanisms for the key steps of the synthesis.

Figure 2: Plausible mechanism for the chlorination of pyruvic acid phenylhydrazone.

Figure 3: Plausible mechanism for the cyclization of the hydrazonoyl chloride with cyanide.

Conclusion

The synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid presented in this guide offers a logical and experimentally viable route for researchers in the field of medicinal and materials chemistry. By breaking down the synthesis into distinct, well-understood steps, this guide provides a framework for the successful preparation of this target molecule. The emphasis on mechanistic understanding and practical experimental considerations is intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for the creation of novel 1,2,4-triazole derivatives. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling toxic reagents such as cyanide salts.

References

-

Allouch, F., Zouari, F., Chabchoub, F., & Salem, M. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(4), o684. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Das, B., Kumar, A., & Saini, M. (2015). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Sustainable Chemistry & Engineering, 3(11), 2849–2853. [Link]

-

Fine Chemical Technologies. (n.d.). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. [Link]

-

MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. PubChem Compound Summary for CID 2772596. [Link]

-

ResearchGate. (2020). (PDF) 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. [Link]

-

ResearchGate. (2023). (PDF) Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. [Link]

-

RSC Publishing. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the formation of a key intermediate, pyruvic acid phenylhydrazone, followed by a cyclization and subsequent hydrolysis to yield the target molecule. This guide delves into the underlying chemical principles, offering field-proven insights into experimental choices and ensuring a self-validating and reproducible protocol. All procedural steps are detailed, and quantitative data is presented in a clear, tabular format. Visual aids in the form of diagrams for the reaction mechanism and experimental workflow are provided to enhance understanding.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties. This five-membered heterocycle, containing three nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, making it an effective pharmacophore for interacting with biological targets. The title compound, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, incorporates this key heterocycle and possesses functional groups that allow for further chemical modification, rendering it a valuable building block in the synthesis of more complex drug candidates.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is most efficiently achieved through a two-step synthetic sequence. This strategy is designed for reliability and scalability, prioritizing the use of readily available starting materials and well-understood reaction mechanisms.

The overall synthetic pathway can be summarized as follows:

-

Step 1: Phenylhydrazone Formation. The synthesis begins with the condensation reaction between phenylhydrazine and pyruvic acid to form the stable intermediate, pyruvic acid phenylhydrazone. This reaction is a classic example of hydrazone formation from a ketone and a hydrazine derivative.

-

Step 2: Cyclization and Hydrolysis. The pyruvic acid phenylhydrazone is then subjected to a cyclization reaction to construct the 1,2,4-triazole ring. This is achieved by reacting the hydrazone with a reagent that provides the third nitrogen atom and a precursor to the carboxylic acid group. A subsequent hydrolysis step then yields the final product.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | ≥97% | Sigma-Aldrich |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | ≥99.5% | VWR |

| Chlorosulfonyl Isocyanate | ClSO₂NCO | 141.53 | ≥98% | Sigma-Aldrich |

| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Sigma-Aldrich |

| Hydrochloric Acid | HCl | 36.46 | 37% in H₂O | Sigma-Aldrich |

Step 1: Synthesis of Pyruvic Acid Phenylhydrazone

This initial step involves the acid-catalyzed condensation of phenylhydrazine and pyruvic acid. The acidic medium protonates the carbonyl oxygen of the pyruvic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of phenylhydrazine.

Detailed Protocol:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of phenylhydrazine in 5.0 mL of glacial acetic acid.

-

To this solution, add 5.0 mL of water.

-

While stirring, add 2.0 g of pyruvic acid to the mixture.

-

Continue stirring the reaction mixture at room temperature for 30 minutes. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of dilute acetic acid.

-

The crude product can be recrystallized from ethanol to yield pure pyruvic acid phenylhydrazone as yellow needles.

Expected Yield: Theoretical yield.

Characterization: The product should be characterized by its melting point (192 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Step 2: Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

This second stage involves a two-part process: the cyclization of the pyruvic acid phenylhydrazone to form a 1,2,4-triazole intermediate, followed by the hydrolysis of this intermediate to the final carboxylic acid product. The cyclization is proposed to proceed via reaction with chlorosulfonyl isocyanate, which acts as a source for the third nitrogen and a precursor to the 3-carboxamide group.

Detailed Protocol:

Part A: Cyclization to form 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide

-

In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the pyruvic acid phenylhydrazone (from Step 1) in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorosulfonyl isocyanate in anhydrous dichloromethane dropwise to the cooled hydrazone solution over 30 minutes. An equimolar amount of the isocyanate should be used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide.

Part B: Hydrolysis to 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

-

To the crude carboxamide from Part A, add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain it at this temperature for 4-6 hours, monitoring the progress of the hydrolysis by TLC.

-

After the reaction is complete, cool the mixture to room temperature and acidify it with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.

-

The final product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Expected Yield: Moderate to good.

Characterization: The final product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Reaction Mechanisms and Workflow Diagrams

To provide a deeper understanding of the chemical transformations, the following diagrams illustrate the proposed reaction mechanism and the experimental workflow.

Proposed Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety and Handling

-

Phenylhydrazine: is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyruvic Acid and Glacial Acetic Acid: are corrosive. Avoid contact with skin and eyes.

-

Chlorosulfonyl Isocyanate: is highly reactive and corrosive. It reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and reproducible method for the preparation of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and development. The elucidation of the reaction mechanism and the visual representation of the workflow are intended to provide a comprehensive understanding of the entire synthetic process, empowering scientists to potentially adapt and optimize the methodology for their specific research needs.

References

- General Synthesis of 1,2,4-Triazoles: A review on methods of synthesis of 1,2,4-triazole derivatives. (2013). International Journal of Pharmaceutical Sciences and Research, 4(5), 1673-1685. [Link: Not available]

- Phenylhydrazone Formation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Cyclization Reactions of Hydrazones: Shawali, A. S. (2010). Cyclization of Hydrazonoyl Halides. In The Chemistry of Functional Groups, Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]

- Reactions of Isocyanates: Comprehensive Organic Transformations: A Guide to Functional Group Prepar

An In-depth Technical Guide to the Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid

Introduction

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anti-inflammatory properties. The specific substitution pattern of a methyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid at the 3-position imparts unique physicochemical properties that can be exploited for the design of novel drug candidates.

This comprehensive technical guide provides a detailed, field-proven methodology for the preparation of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid from readily available starting materials. The synthesis is presented as a two-stage process, commencing with the formation of a key amidrazone intermediate, followed by a cyclocondensation reaction to construct the triazole ring and subsequent hydrolysis to afford the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also insights into the underlying chemical principles and experimental considerations.

Synthetic Strategy Overview

The most efficient and reliable synthetic route to 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves a convergent approach. The core of this strategy lies in the formation of the 1,2,4-triazole ring through the cyclocondensation of an N-substituted amidrazone with an α-keto ester. This method is widely recognized for its versatility and high yields in the synthesis of substituted 1,2,4-triazoles.[1]

The overall synthetic pathway can be dissected into two primary stages:

-

Stage 1: Synthesis of N-phenylacetamidrazone. This crucial intermediate is prepared via the well-established Pinner reaction, which involves the formation of an imidate from a nitrile, followed by its reaction with a hydrazine.[2][3][4][5]

-

Stage 2: Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. This stage encompasses the cyclocondensation of N-phenylacetamidrazone with ethyl pyruvate to yield the corresponding ethyl ester of the target molecule. Subsequent alkaline hydrolysis of the ester furnishes the final carboxylic acid.

Stage 1: Synthesis of N-phenylacetamidrazone

The preparation of N-phenylacetamidrazone is a critical first step. The Pinner reaction provides a robust and scalable method for its synthesis.

Principle and Causality

The Pinner reaction commences with the acid-catalyzed addition of an alcohol (ethanol) to a nitrile (acetonitrile) to form an imidate hydrochloride salt, commonly referred to as a Pinner salt.[3][5] This salt is a highly reactive intermediate. The subsequent addition of phenylhydrazine, a nucleophile, to the imidate results in the displacement of the ethoxy group and the formation of the desired N-phenylacetamidrazone. The use of anhydrous conditions is crucial in the initial phase to prevent the hydrolysis of the nitrile and the imidate intermediate.

Experimental Protocol

Step 1.1: Preparation of Ethyl Acetimidate Hydrochloride (Pinner Salt)

-

Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagents:

-

Acetonitrile (ACS grade, dried over molecular sieves)

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride gas

-

-

Procedure:

-

To the flask, add acetonitrile (0.5 mol) and anhydrous ethanol (0.55 mol).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so the temperature should be maintained at or below 10 °C.

-

Continue the addition of HCl until the solution is saturated and a white precipitate of ethyl acetimidate hydrochloride forms.

-

Stopper the flask and allow it to stand in the cold for 24 hours to ensure complete precipitation.

-

Collect the white crystalline solid by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

-

Step 1.2: Synthesis of N-phenylacetamidrazone

-

Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Ethyl acetimidate hydrochloride (from Step 1.1)

-

Phenylhydrazine

-

Anhydrous ethanol

-

-

Procedure:

-

Dissolve the ethyl acetimidate hydrochloride (0.4 mol) in anhydrous ethanol (200 mL).

-

To this solution, add phenylhydrazine (0.4 mol) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-phenylacetamidrazone as a crystalline solid.

-

Workflow Diagram

Caption: Workflow for the synthesis of N-phenylacetamidrazone.

Stage 2: Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid

With the key amidrazone intermediate in hand, the next stage focuses on the construction of the triazole ring and the final functional group modification.

Principle and Causality

The formation of the 1,2,4-triazole ring proceeds via a cyclocondensation reaction between the N-phenylacetamidrazone and ethyl pyruvate. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the amidrazone onto the ketone carbonyl of ethyl pyruvate. This is followed by an intramolecular cyclization with the elimination of a molecule of water to form the stable aromatic triazole ring. The resulting product is the ethyl ester of the target carboxylic acid. The final step is the saponification (alkaline hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the desired 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid.

Experimental Protocol

Step 2.1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate

-

Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

N-phenylacetamidrazone (from Stage 1)

-

Ethyl pyruvate

-

Glacial acetic acid (as solvent and catalyst)

-

-

Procedure:

-

In the flask, dissolve N-phenylacetamidrazone (0.1 mol) in glacial acetic acid (100 mL).

-

Add ethyl pyruvate (0.11 mol) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water (500 mL).

-

The crude product will precipitate. Collect the solid by filtration and wash with water.

-

The crude ester can be purified by recrystallization from ethanol.

-

Step 2.2: Hydrolysis to 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid

-

Setup: A 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Reagents:

-

Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate (from Step 2.1)

-

Sodium hydroxide (10% aqueous solution)

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

Suspend the ester (0.08 mol) in the 10% sodium hydroxide solution (100 mL).

-

Heat the mixture to reflux for 2-3 hours, or until the ester has completely dissolved and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white solid by filtration, wash with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Workflow and Mechanism Diagram

Caption: Workflow for the synthesis of the target molecule.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1.1 | Pinner Salt Formation | Acetonitrile, Ethanol, HCl | - | 0-10 °C | 24 | >85 |

| 1.2 | Amidrazone Synthesis | Ethyl Acetimidate HCl, Phenylhydrazine | Ethanol | Reflux | 2-3 | 70-80 |

| 2.1 | Triazole Ester Formation | N-phenylacetamidrazone, Ethyl Pyruvate | Acetic Acid | Reflux | 4-6 | 75-85 |

| 2.2 | Hydrolysis | Triazole Ester, NaOH | Water | Reflux | 2-3 | >90 |

Table 2: Characterization Data for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 137-138 °C (for the 1,2,3-isomer)[6] |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: aromatic protons (multiplet), methyl protons (singlet), carboxylic acid proton (broad singlet) |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: aromatic carbons, triazole ring carbons, methyl carbon, carboxyl carbon |

| IR (KBr, cm⁻¹) | Expected peaks: C=O stretch (carboxylic acid), C=N stretch (triazole), aromatic C-H stretch, O-H stretch (carboxylic acid) |

Note: The melting point is provided for the isomeric 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and should be considered as an estimate. Experimental determination for the 1,2,4-triazole isomer is recommended.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. By following the detailed protocols for the synthesis of the N-phenylacetamidrazone intermediate and its subsequent cyclocondensation and hydrolysis, researchers can efficiently obtain this valuable compound for further investigation in drug discovery and development programs. The provided insights into the reaction mechanisms and experimental considerations are intended to empower scientists to not only replicate this synthesis but also to adapt and apply these principles to the preparation of other substituted 1,2,4-triazole derivatives.

References

-

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. [Link]

-

Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. ResearchGate. [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]

-

1H-[1][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]

-

The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. [Link]

-

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

Regular Article. Organic Chemistry Research. [Link]

-

Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... ResearchGate. [Link]

-

One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Royal Society of Chemistry. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

-

methyl 1H-1,2,4-triazole-3-carboxylate. PubChem. [Link]

-

ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. ChemSynthesis. [Link]

-

Pinner reaction. Wikipedia. [Link]

-

Pinner Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C10H9N3O2 | CID 115990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. 5-Methyl-1-phenyl-1H-[1, 2, 3]triazole-4-carboxylic acid | 20725-32-0 [chemicalbook.com]

- 7. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Chemical Properties and Synthetic Strategies for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid

Executive Summary: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including notable antifungal and antiviral drugs.[1][2][3] This guide provides a comprehensive, predictive overview of the chemical properties, synthetic routes, and reactivity of a specific, valuable derivative: 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. In the absence of extensive, consolidated experimental data for this exact molecule in peer-reviewed literature, this document serves as a technical whitepaper for researchers, scientists, and drug development professionals. By synthesizing data from structurally related analogs and the fundamental principles of 1,2,4-triazole chemistry, we present a robust predictive profile to guide future research, synthesis, and application of this promising heterocyclic building block.

The 1,2,4-Triazole-3-Carboxylic Acid Scaffold: A Privileged Structure

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including its π-deficient nature and capacity for hydrogen bonding, make it an excellent scaffold for engaging with biological targets.[1] The incorporation of a carboxylic acid at the 3-position introduces a key functional handle for salt formation to improve bioavailability, for derivatization to explore structure-activity relationships (SAR), and for serving as a critical binding motif (e.g., a zinc-binding group in metalloenzymes).

The target molecule, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, combines these features with:

-

A 1-phenyl substituent , which introduces lipophilicity and potential for π-stacking interactions.

-

A 5-methyl substituent , which can influence the steric profile and electronic properties of the triazole ring.

These combined features make it a highly attractive, yet underexplored, scaffold for library synthesis and lead optimization programs.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 1,2,4-triazoles can be achieved through several established methods, most notably via the Pellizzari or Einhorn–Brunner reactions, or through the cyclization of functionalized thiosemicarbazides.[2] A highly plausible and efficient route for the title compound involves the acylation of a suitable thiosemicarbazide followed by cyclodehydration.[4][5]

This two-step, one-pot approach is selected for its operational simplicity and the ready availability of starting materials. The use of a dehydrating agent like polyphosphate ester (PPE) is a field-proven method for promoting the crucial cyclization step, often providing high yields where simple thermal or acid-catalyzed methods might fail.[4][5] The final hydrolysis step is a standard and robust transformation. This entire protocol is designed to be self-validating; successful formation of the intermediate acylthiosemicarbazide, followed by its conversion to the triazole thiol and subsequent oxidation/hydrolysis, can be monitored sequentially by techniques like TLC and LC-MS.

Step 1 & 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate via Acylthiosemicarbazide Cyclization

-

Preparation of Precursor: To a stirred solution of 4-phenylthiosemicarbazide (1.0 eq) in a suitable aprotic solvent (e.g., chloroform or THF) within a hydrothermal reaction vessel, add acetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Acylation and Cyclization: Add polyphosphate ester (PPE) (2.0 eq by weight) to the reaction mixture. Seal the vessel and heat to 90-100 °C for 8-12 hours. The reaction involves the formation of an acylthiosemicarbazide intermediate, which then undergoes PPE-mediated cyclodehydration.[4]

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully quench the mixture by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate. The intermediate 5-methyl-1-phenyl-4H-1,2,4-triazole-3-thiol will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

Desulfurization/Esterification: The thiol can be converted to the target ester. While various methods exist, one approach is oxidative desulfurization with nitric acid or hydrogen peroxide followed by standard Fischer esterification with ethanol and a catalytic amount of sulfuric acid. A more direct route may involve reaction with ethyl bromopyruvate followed by subsequent chemical modifications.

Step 3: Saponification to the Carboxylic Acid

-

Hydrolysis: Dissolve the crude ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide (1.5 eq).

-

Reaction Monitoring: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC until the starting ester is fully consumed (typically 2-4 hours).

-

Isolation and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid. The desired product, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, will precipitate as a solid.

-

Final Purification: Filter the solid, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50-60 °C. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.

Caption: Proposed synthetic workflow for the target compound.

Predicted Physicochemical and Structural Properties

The chemical properties of the title compound can be reliably predicted based on its constituent functional groups and data from analogous structures.

| Property | Predicted Value / Description | Rationale & References |

| Molecular Formula | C₁₀H₉N₃O₂ | By structure |

| Molecular Weight | 203.20 g/mol | By structure |

| Acidity (pKa) | ~3.5 - 4.5 | The primary acidic proton is on the carboxylic acid. Its pKa is expected to be in the typical range for carboxylic acids, influenced by the electron-withdrawing nature of the attached 1,2,4-triazole ring. |

| Basicity (pKa of conjugate acid) | ~2.0 - 2.5 | The 1,2,4-triazole ring is a weak base. The pKa of the protonated parent 1,2,4-triazole is 2.45.[2] |

| Solubility | Poorly soluble in water; soluble in aqueous base (e.g., NaOH, NaHCO₃); soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The presence of the N-phenyl ring imparts significant lipophilicity, while the carboxylic acid allows for salt formation in basic media, enhancing aqueous solubility.[6] |

| Physical State | White to off-white crystalline solid. | Typical for small, aromatic carboxylic acids. |

| Structural Features | The molecule is not planar. A significant dihedral angle is expected between the planes of the phenyl and triazole rings. | A closely related structure, 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole, exhibits a dihedral angle of 38.8°.[7] A similar torsion is anticipated here. In the solid state, it is expected to form centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. |

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following data are predicted for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid.

| Technique | Predicted Observations |

| ¹H NMR | ~12-13 ppm: Very broad singlet, 1H (COOH). ~7.5-7.8 ppm: Multiplet, 5H (aromatic protons of N-phenyl ring). ~2.6 ppm: Singlet, 3H (C5-CH₃). |

| ¹³C NMR | >160 ppm: C=O (carboxylic acid). ~155-165 ppm: C3 of triazole ring. ~145-155 ppm: C5 of triazole ring. ~125-140 ppm: Carbons of N-phenyl ring. ~12-15 ppm: C5-CH₃. |

| FT-IR (cm⁻¹) | ~2500-3300: Very broad band (O-H stretch, carboxylic acid dimer). ~1700-1725: Strong band (C=O stretch). ~1500-1600: Medium bands (C=N and C=C aromatic ring stretches). ~1400-1450: Medium band (C-H bending). |

| Mass Spec (EI) | m/z 203: Molecular ion (M⁺). m/z 158: [M-COOH]⁺, loss of the carboxylic acid group. m/z 77: [C₆H₅]⁺, phenyl fragment. |

Reactivity and Derivatization Potential

The carboxylic acid is the primary site for chemical modification, making this molecule an excellent scaffold for building chemical libraries for drug discovery.

-

Esterification: Reaction with various alcohols under standard Fischer conditions (acid catalysis) or using coupling agents like DCC/DMAP will yield a diverse set of esters, which can act as prodrugs.

-

Amidation: Amide coupling with a wide range of primary or secondary amines using peptide coupling reagents (e.g., HATU, HOBt/EDC) provides access to amides. These derivatives are often more stable metabolically than esters and offer diverse hydrogen bonding patterns. Several derivatives of 1,2,4-triazole-3-carboxylic acid have been synthesized as potential anti-inflammatory agents via this route.[8][9]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes. This opens up further derivatization possibilities at the resulting hydroxymethyl group.

-

Ring Stability: The 1,2,4-triazole ring itself is generally robust and stable towards many synthetic transformations, including moderate acidic, basic, and redox conditions.[1]

Caption: Key derivatization reactions of the carboxylic acid group.

References

-

Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. ResearchGate. Available from: [Link]

-

Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. PubMed. Available from: [Link]

-

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Institutes of Health. Available from: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health, National Center for Biotechnology Information. Available from: [Link]

-

1,2,4-Triazole. Wikipedia. Available from: [Link]

-

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem, National Institutes of Health. Available from: [Link]

-

Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. ResearchGate. Available from: [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available from: [Link]

-

Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. ACS Publications. Available from: [Link]

-

1H-[8][9][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available from: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available from: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]

-

(PDF) 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. ResearchGate. Available from: [Link]

-

¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... ResearchGate. Available from: [Link]

-

The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Available from: [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methyl-1-phenyl-1H-triazole-3-carboxylic Acids for Researchers and Drug Development Professionals

An authoritative guide to the synthesis, characterization, and potential applications of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, with a discussion of its lesser-known isomer, the 1,2,4-triazole derivative.

Introduction: Navigating the Isomeric Landscape of Phenyl-Methyl-Triazole Carboxylic Acids

The triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] This guide focuses on the synthesis and properties of a specific scaffold: 5-methyl-1-phenyl-1H-triazole-carboxylic acid. A critical ambiguity often arises with this nomenclature, as it can refer to two distinct isomers: the 1,2,3-triazole and the 1,2,4-triazole. This document provides a detailed exploration of the well-characterized 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 20725-32-0) and offers a scientifically grounded approach to the synthesis of the less documented 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid .

Part 1: The Well-Characterized Isomer: 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid

This isomer is a known compound with established synthetic routes and structural characterization. Its unique arrangement of nitrogen atoms in the triazole ring imparts specific physicochemical properties that are of interest in drug design.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a compound's properties is fundamental to its application. The key physicochemical data for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 20725-32-0 | PubChem |

| Molecular Formula | C₁₀H₉N₃O₂ | [2] |

| Molecular Weight | 203.20 g/mol | [2] |

| Appearance | Colorless prisms | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

The crystal structure of this compound reveals that the molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups.[2] The dihedral angle between the triazole and phenyl rings is approximately 41.85°.[2]

Synthesis Protocol: The El Khadem Cycloaddition

The seminal synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid was reported by El Khadem et al. in 1968.[3] The reaction proceeds via a 1,3-dipolar cycloaddition between phenyl azide and ethyl acetoacetate. This classical approach remains a reliable method for accessing this scaffold.

Experimental Workflow: Synthesis of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid

Caption: Synthetic pathway for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.

Step-by-Step Methodology:

-

Preparation of Phenyl Azide: Phenyl azide is typically prepared from aniline via diazotization followed by reaction with sodium azide. Extreme caution should be exercised as phenyl azide is potentially explosive.

-

Cycloaddition Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add ethyl acetoacetate, followed by the dropwise addition of phenyl azide.

-

Reaction Monitoring and Work-up: The reaction mixture is typically heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Hydrolysis: The resulting crude ester is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.[2]

Expected Analytical Data

-

¹H NMR: Aromatic protons of the phenyl group would appear as multiplets in the range of 7.2-7.8 ppm. A singlet corresponding to the methyl group at the 5-position of the triazole ring would be expected around 2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: Signals for the aromatic carbons would be observed between 120-140 ppm. The methyl carbon would resonate around 15-20 ppm. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 160-170 ppm.

-

IR Spectroscopy: A broad O-H stretching band for the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group would be observed around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 203, with fragmentation patterns corresponding to the loss of CO₂ and other characteristic fragments.

Part 2: The Elusive Isomer: A Proposed Synthesis for 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid

In contrast to its 1,2,3-triazole counterpart, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is not a commercially available compound and lacks a designated CAS number. However, based on established synthetic methodologies for 1,2,4-triazoles, a plausible and robust synthetic route can be designed.

Synthetic Strategy: The Amidrazone Cyclization Approach

A common and effective method for the synthesis of 1,2,4-triazoles involves the cyclization of amidrazones with carboxylic acids or their derivatives.[4] This approach offers a high degree of control over the substitution pattern of the resulting triazole ring.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid.

Detailed Experimental Protocol:

-

Synthesis of N-Phenylacetamidrazone:

-

Treat acetonitrile with anhydrous ethanol and hydrogen chloride gas (Pinner reaction) to form ethyl acetimidate hydrochloride.

-

React the resulting imidate with phenylhydrazine in a suitable solvent like ethanol to yield N-phenylacetamidrazone.

-

-

Acylation of the Amidrazone:

-

The N-phenylacetamidrazone is then acylated with an appropriate C2-building block. Ethyl oxalyl chloride is a suitable reagent for this purpose. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

-

-

Cyclization to the Triazole Ring:

-

The resulting acylamidrazone intermediate is then cyclized to form the 1,2,4-triazole ring. This is often achieved by heating the intermediate in a high-boiling solvent like xylene or by using a dehydrating agent.

-

-

Hydrolysis to the Carboxylic Acid:

-

The ethyl ester of the triazole is subsequently hydrolyzed to the desired carboxylic acid using standard saponification conditions (e.g., heating with aqueous sodium hydroxide), followed by acidification.

-

Self-Validating System and Characterization

The identity and purity of the synthesized 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid should be confirmed through a battery of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): The proton and carbon NMR spectra will be distinct from the 1,2,3-isomer. The chemical shifts of the methyl and phenyl protons will be slightly different due to the change in the electronic environment of the triazole ring.

-

Infrared (IR) Spectroscopy: Similar characteristic functional group absorptions as the 1,2,3-isomer are expected, though minor shifts in wavenumber may be observed.

-

High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the synthesized compound.

-

Melting Point: A sharp melting point will be indicative of high purity.

Part 3: Applications in Drug Discovery and Development

Triazole derivatives are privileged structures in medicinal chemistry due to their favorable properties, including metabolic stability, hydrogen bonding capability, and dipole moment.[5]

-

1,2,3-Triazoles: Often synthesized via "click chemistry," these compounds are used as bioisosteres for amide bonds and have found applications as anticancer, antiviral, and antibacterial agents.[6]

-

1,2,4-Triazoles: This isomer is present in a number of approved drugs, including the antifungal agents fluconazole and itraconazole, and has been explored for a wide range of therapeutic areas such as anti-inflammatory and anticancer applications.[7][8]

The phenyl and methyl substitutions on the triazole carboxylic acid core provide a scaffold that can be further functionalized to optimize binding to biological targets. The carboxylic acid group, in particular, can act as a key hydrogen bond donor and acceptor or as a handle for further derivatization.

Conclusion

This guide has provided a comprehensive overview of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, including its synthesis and physicochemical properties. Furthermore, a robust and scientifically sound synthetic strategy for the lesser-known 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid has been proposed. Understanding the distinct synthetic pathways and properties of these isomers is crucial for researchers and drug development professionals seeking to leverage the therapeutic potential of the triazole scaffold.

References

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(15), 4475. [Link]

-

Zhao, H. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1258. [Link]

-

Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

-

Lin, J. R., Yao, J. Y., & Zhao, H. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1843. [Link]

-

Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

-

D'yakonov, V. A., Kovyazin, P. V., Dzhemilev, U. M., & Fokin, V. V. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2728. [Link]

-

Tsai, C. H., Li, Y. C., & Sun, C. M. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. European Journal of Medicinal Chemistry, 207, 112720. [Link]

-

Dai, L., Zhang, Y., Peng, X., & Zhang, G. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

-

Guru, S. K., Kumar, V., Sharma, P., & Kumar, V. (2019). I2-catalyzed synthesis of 1,2,4-triazoles and possible mechanism. New Journal of Chemistry, 43(15), 5895-5899. [Link]

-

de Oliveira, R. B., de Oliveira, A. C., de Souza, A. A., & de Oliveira, R. B. (2020). 1H-[3][4][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 31(10), 2135-2146. [Link]

-

Kaur, R., & Kumar, V. (2021). Synthesis methods of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Management, 5(1), 1-17. [Link]

-

Royal Society of Chemistry. (2022). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 12(1), 1-10. [Link]

- Google Patents. (2020). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid.

-

Tian, X., Li, Y., & Zhang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1017315. [Link]

-

Nikolova, S., & Danalev, D. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 27(19), 6296. [Link]

-

Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7793. [Link]

-

American Chemical Society. (1968). The Journal of Physical Chemistry, 72(1). [Link]

-

Mansour, T. E., & Ahlfors, C. E. (1968). Studies on heart phosphofructokinase. Some kinetic and physical properties of the crystalline enzyme. The Journal of Biological Chemistry, 243(10), 2523–2533. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. mdpi.com [mdpi.com]

- 7. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its remarkable biological activity and versatile chemical properties. As a five-membered heterocycle containing three nitrogen atoms, its unique electronic and structural features allow for a wide range of molecular interactions, making it a privileged scaffold in drug design. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2] The subject of this guide, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, is a specific derivative with significant potential for further functionalization and exploration in drug discovery programs. This document provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, and its predicted spectroscopic characteristics, offering a foundational resource for researchers in the field.

Molecular Structure and Isomerism

The molecular formula of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is C₁₀H₉N₃O₂. Its structure features a central 1,2,4-triazole ring substituted with a methyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 3-position.

It is crucial to distinguish this molecule from its isomer, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, as the arrangement of the nitrogen atoms in the triazole ring significantly influences the molecule's chemical and biological properties. In the 1,2,4-triazole isomer, the nitrogen atoms are at positions 1, 2, and 4, whereas in the 1,2,3-triazole isomer, they are at positions 1, 2, and 3. This seemingly subtle difference leads to distinct electronic distributions and steric environments, which in turn affect reactivity, binding affinities to biological targets, and solid-state packing.

Caption: Molecular structure of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid.

Proposed Synthesis Pathway

The proposed synthesis would begin with the reaction of ethyl oxalyl chloride with acetamidine to form an N-(1-aminoethylidene)oxalamic acid ethyl ester intermediate. This intermediate would then be reacted with phenylhydrazine. The cyclization, driven by the elimination of water and ethanol, would yield the ethyl ester of the target molecule, ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate. The final step would be the hydrolysis of the ester under basic or acidic conditions to afford the desired 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate

-

To a solution of acetamidine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C.

-

Slowly add ethyl oxalyl chloride to the reaction mixture and stir at room temperature until the formation of the N-(1-aminoethylidene)oxalamic acid ethyl ester is complete (monitored by TLC).

-

Add phenylhydrazine to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.

Step 2: Hydrolysis to 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

-

Dissolve the purified ethyl ester in a mixture of ethanol and water.

-

Add an excess of a base (e.g., sodium hydroxide) and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

The definitive identification and structural confirmation of a synthesized compound rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar 1,2,4-triazole derivatives found in the literature, the following spectral data are predicted for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid.[4][5]

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Phenyl protons: δ 7.2-7.6 ppm (multiplet, 5H); Methyl protons: δ 2.4-2.6 ppm (singlet, 3H); Carboxylic acid proton: δ 12-13 ppm (broad singlet, 1H). |

| ¹³C NMR | Carboxylic acid carbonyl carbon: δ 160-165 ppm; Triazole ring carbons: δ 145-160 ppm; Phenyl carbons: δ 120-140 ppm; Methyl carbon: δ 10-15 ppm. |

| IR (cm⁻¹) | O-H stretch (carboxylic acid): 2500-3300 (broad); C=O stretch (carboxylic acid): 1680-1710; C=N and C=C stretches: 1450-1600; N-N stretch: 1250-1300. |

| Mass Spectrometry (MS) | Expected molecular ion peak (M+) at m/z = 203.07. Common fragmentation patterns may include the loss of CO₂ (m/z = 159) and further fragmentation of the triazole and phenyl rings.[6] |

Potential Applications in Drug Discovery

The 1,2,4-triazole-3-carboxylic acid moiety is a key pharmacophore in a number of biologically active compounds. The presence of the carboxylic acid group provides a handle for the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. Furthermore, the carboxylic acid can act as a hydrogen bond donor and acceptor, as well as a metal chelator, which can be crucial for binding to biological targets. The 1-phenyl and 5-methyl substituents also contribute to the molecule's lipophilicity and steric profile, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties. Given the known anti-inflammatory and antiproliferative activities of other 1,2,4-triazole derivatives, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid and its analogs represent promising starting points for the development of novel therapeutic agents.[7]

Conclusion

This technical guide provides a comprehensive overview of the molecular structure of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. While direct experimental data for this specific molecule is limited, a robust understanding of its chemistry can be derived from the extensive literature on related 1,2,4-triazole derivatives. The proposed synthesis offers a viable route for its preparation, and the predicted spectroscopic data provide a benchmark for its characterization. As research into novel therapeutic agents continues, the exploration of scaffolds such as this 1,2,4-triazole derivative will undoubtedly play a crucial role in the discovery of new and effective medicines.

References

-

Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

-

Allouch, F., Zouari, F., Chabchoub, F., & Salem, M. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(4), o729. [Link]

- Google Patents. (n.d.).

-

Hassan, A. A., & Mohamed, N. K. (2021). Synthesis and Screening of New[3][8][9]Oxadiazole,[3][9][10]Triazole, and[3][9][10]Triazolo[4,3-b][3][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 335. [Link]

-

Kebiroglu, M. H. (2026). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

Krasavin, M., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(24), 5923. [Link]

-

Moustafa, A. H., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. eScholarship. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-phenyl-1H-1,2,4-triazole. PubChem. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...[Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. [Link]

-

Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(4), 2319-7064. [Link]

-

Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

-

Taha, M. O., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of the Chemical Society of Pakistan, 40(2). [Link]

-

Wolska, I., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134159. [Link]

-

Zarezin, D. G., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5897. [Link]

-

Zarezin, D. G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 3. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijsr.net [ijsr.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. In the absence of extensive empirical data in the public domain, this guide leverages advanced computational prediction methodologies to present a thorough spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section delves into the theoretical basis for the predicted spectral features, offering insights into the structural and electronic properties of the molecule. Detailed, field-proven experimental protocols for the synthesis and spectroscopic analysis of this class of compounds are provided, ensuring this document serves as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of 1,2,4-Triazole Carboxylic Acids